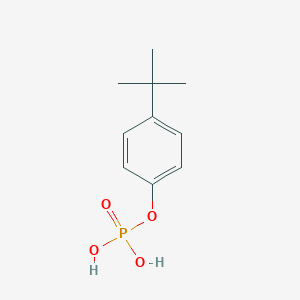
p-tert-Butylphenyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-tert-Butylphenyl dihydrogen phosphate is a useful research compound. Its molecular formula is C10H15O4P and its molecular weight is 230.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
p-tert-Butylphenyl dihydrogen phosphate is an organophosphate compound characterized by the presence of a tert-butyl group attached to a phenyl ring, with two hydrogen phosphates. Its molecular formula is C10H13O4P, and it exhibits properties that make it useful in various applications, particularly in analytical chemistry and material science.
Analytical Chemistry Applications
HPLC Analysis
One of the primary applications of this compound is in high-performance liquid chromatography (HPLC). It can be effectively separated using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry-compatible applications, phosphoric acid may be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .
Flame Retardant Applications
This compound is utilized as a flame retardant in various materials. Its effectiveness as an additive has been noted in:
- Wire and Cable Insulation : Enhancing fire resistance in electrical components.
- Automotive Interiors : Providing safety features in vehicles.
- Textiles and Upholstery : Used in coatings to prevent ignition and slow down flame spread .
Lubricants and Hydraulic Fluids
The compound also finds utility as a component in lubricants and hydraulic fluids . Its properties contribute to improved performance under high temperatures and pressures, making it suitable for use in:
- High-performance hydraulic systems : Where low air entrainment times are critical.
- Metalworking fluids : Offering lubrication while reducing flammability risks .
Case Study 1: HPLC Method Development
A study demonstrated the successful application of this compound in developing an HPLC method for analyzing pharmaceutical compounds. The method showed high sensitivity and specificity, allowing for the detection of trace levels of active pharmaceutical ingredients (APIs) in complex matrices .
Case Study 2: Flame Retardant Efficacy
Research conducted on the use of this compound as a flame retardant revealed that it significantly reduced the flammability of PVC materials used in construction. The study highlighted its potential to meet stringent fire safety standards while maintaining material integrity .
Toxicological Assessments
While this compound has beneficial applications, toxicological assessments are crucial to ensure safety. Studies indicate low acute toxicity levels when inhaled, with an LC50 value greater than 200 mg/L reported for rats . However, long-term exposure assessments are necessary to evaluate potential risks associated with chronic exposure.
Eigenschaften
CAS-Nummer |
13421-39-1 |
|---|---|
Molekularformel |
C10H15O4P |
Molekulargewicht |
230.2 g/mol |
IUPAC-Name |
(4-tert-butylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C10H15O4P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
InChI-Schlüssel |
BFVWABPNHXPWPS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O |
Key on ui other cas no. |
13421-39-1 |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















